molecular formula C21H21N3OS B2885365 benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone CAS No. 2034526-71-9

benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2885365
CAS No.: 2034526-71-9
M. Wt: 363.48
InChI Key: PPKOPBHXQWETRG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked via a methanone group to a pyrrolidine moiety substituted with a 3,4-dihydroisoquinoline fragment. This structure combines pharmacophores associated with multitarget activity, including neuroprotective and enzyme inhibitory properties.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-21(20-22-18-7-3-4-8-19(18)26-20)24-12-10-17(14-24)23-11-9-15-5-1-2-6-16(15)13-23/h1-8,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKOPBHXQWETRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic route for benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves several key steps:

  • Starting Materials: : The synthesis begins with the procurement of benzo[d]thiazole and dihydroisoquinoline derivatives.

  • Formation of Intermediates: : Intermediate compounds are created through controlled reactions, such as nucleophilic substitution and condensation reactions.

  • Final Coupling: : The intermediates are then coupled under specific conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up processes for mass production.

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially forming benzo[d]thiazole derivatives with altered oxidation states.

  • Reduction: : Reduction reactions involving hydrogen gas and catalysts like palladium on carbon can transform certain functional groups within the molecule.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound, using reagents like alkyl halides or acyl chlorides.

Common reaction conditions include controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to drive the reactions to completion. Major products formed depend on the specific reactions and reagents used, with potential for creating various derivatives and analogs.

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

  • Chemistry: : Its structure makes it a candidate for studying novel synthetic pathways and exploring new chemical reactions.

  • Biology: : The compound could be used to investigate biological pathways and interactions, potentially serving as a biochemical probe.

  • Medicine: : Given its complex structure, it might exhibit pharmacological activities, leading to research on its potential therapeutic applications.

  • Industry: : The compound's unique properties could be leveraged for material science applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows for binding to specific active sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Benzothiazole-Dihydroisoquinoline Hybrids

Table 1: Key Structural Analogs and Their Properties
Compound ID/Name Core Structure Amine Substituent Yield (%) Melting Point (°C) Key Activity
Target Compound Benzo[d]thiazole-methanone 3-(3,4-Dihydroisoquinolinyl)pyrrolidine N/A N/A Hypothesized BChE inhibition
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Benzo[d]thiazole-acetamide 3,4-Dihydroisoquinoline ~50–80 N/A MAO-B/BChE inhibition
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (9) Benzamide-methanone Pyrrolidine 74 N/A BChE inhibition (IC50 = 1.2 µM), anti-Aβ aggregation
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e) Benzo[d]thiazole-methanone + dihydroisoquinoline Dihydroisoquinoline-propoxy linker 76.6 134.2–134.7 Multitarget ligand (unspecified)

Key Observations :

  • Linker Variability: The target compound’s methanone linker differs from acetamide derivatives (e.g., ), which may influence membrane permeability and target engagement. Methanones generally exhibit higher metabolic stability compared to amides .
  • Amine Substitution: The 3,4-dihydroisoquinoline-pyrrolidine moiety in the target compound contrasts with simpler pyrrolidine or piperazine derivatives (e.g., compounds 4f–4h in ). Dihydroisoquinoline enhances π-π stacking with enzyme active sites, as seen in BChE inhibitors .
  • Biological Activity: Compound 9 () shares the pyrrolidine-methanone motif and demonstrates potent BChE inhibition (IC50 = 1.2 µM) and anti-Aβ aggregation, suggesting the target compound may exhibit similar neuroprotective effects.

Target Selectivity and Binding Modes

  • BChE vs. AChE Selectivity: Analogs like compound 9 () achieve >50-fold selectivity for BChE over acetylcholinesterase (AChE) due to interactions with BChE’s peripheral anionic site (PAS). Molecular docking suggests the dihydroisoquinoline group occupies the PAS, while the pyrrolidine engages the catalytic site (CAS) .
  • Anti-Aβ Aggregation: The benzothiazole core is known to interfere with Aβ fibril formation, as seen in thioflavin-T derivatives .

Biological Activity

The compound benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research studies to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that combine various heterocyclic moieties. The synthetic pathway often includes the formation of the benzo[d]thiazole core followed by the introduction of the isoquinoline and pyrrolidine groups.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. In one study, a related benzodioxole compound demonstrated an IC50 value indicating potent activity against Hep3B cells, suggesting that modifications in the benzothiazole structure may enhance anticancer efficacy .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 2aHep3B8.07
DoxorubicinHep3B7.4

Antioxidant Activity

In vitro assays have evaluated the antioxidant capacity of compounds related to benzo[d]thiazol-2-yl derivatives using DPPH radical scavenging methods. These studies suggest that certain modifications can enhance antioxidant properties, making these compounds potential candidates for therapeutic applications in oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound A85%20
Trolox95%7.72

The mechanisms underlying the biological activities of benzo[d]thiazol derivatives often involve interactions with cellular pathways. For instance, anticancer activity may be attributed to the induction of cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells. The ability to modulate signaling pathways associated with cell proliferation and survival is critical for their therapeutic potential .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Hep3B Cells : A derivative showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
  • Antioxidant Evaluation : Compounds were tested against free radicals, demonstrating varying degrees of effectiveness compared to established antioxidants like Trolox.

Q & A

Basic: What are the common synthetic routes for benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Acylation : Reacting pyrrolidine derivatives with benzo[d]thiazole-2-carbonyl chloride under basic conditions (e.g., triethylamine) to form the methanone backbone.

Functionalization : Introducing the 3,4-dihydroisoquinoline moiety via nucleophilic substitution or reductive amination, often using NaBH3_3CN or similar reducing agents .

Optimization : Solvent choice (e.g., DMF or THF) and temperature control (0–60°C) are critical for yield and purity. Chromatography or crystallization is used for purification .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:
Byproduct formation is mitigated through:

  • Temperature Gradients : Slow addition of reagents at 0°C to suppress side reactions (e.g., over-alkylation).
  • Catalyst Screening : Testing Pd/C or Ni catalysts for reductive steps to enhance selectivity .
  • In-line Monitoring : Using HPLC or TLC to track intermediate formation and adjust reaction times dynamically .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation-related impurities .

Basic: What spectroscopic techniques are essential for structural validation?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm connectivity of the pyrrolidine, dihydroisoquinoline, and benzothiazole moieties. Aromatic protons in benzothiazole appear as doublets near δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Carbonyl stretches (C=O) near 1650–1700 cm1^{-1} confirm the methanone group .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?

Methodological Answer:

  • Crystal Growth : Slow evaporation of saturated solutions in mixed solvents (e.g., CH3_3OH/CHCl3_3) yields diffraction-quality crystals.
  • Data Collection : Using synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small-molecule structures.
  • Refinement : SHELXL software refines positional and thermal parameters, with R-factor convergence <5% . Example: A similar dihydroisoquinoline derivative showed chair conformations in pyrrolidine rings, confirmed via anisotropic displacement parameters .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : Dihydroisoquinoline derivatives modulate cholinesterases (e.g., BChE) with IC50_{50} values <10 µM, assessed via Ellman’s assay .
  • Receptor Binding : The benzothiazole moiety may interact with adenosine receptors or estrogen receptor-alpha (ERα), as seen in analogous compounds .
  • Preliminary Screening : Use in vitro assays (e.g., fluorescence polarization) to quantify binding affinity (Kd_d) .

Advanced: How can molecular docking predict binding modes to biological targets?

Methodological Answer:

  • Protein Preparation : Retrieve ERα LBD structure (PDB: 8DU9) and optimize hydrogen bonding networks using Maestro.
  • Ligand Preparation : Generate low-energy conformers of the compound with MacroModel (OPLS4 force field).
  • Glide XP Docking : Score poses using hydrophobic enclosure and hydrogen-bonding terms. Validated protocols achieve RMSD <2 Å in pose reproduction .
  • Post-docking Analysis : MM/GBSA calculations estimate binding free energies (ΔGbind_{bind}) to prioritize high-affinity candidates .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Plasma Stability : Add compound to human plasma (37°C, 1h), precipitate proteins with MeOH, and quantify parent compound by LC-MS .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Cross-check IC50_{50} values using orthogonal methods (e.g., radiometric vs. fluorometric assays for kinase inhibition).
  • Structural Analogues : Compare SAR trends with published dihydroisoquinoline derivatives (e.g., substituent effects on BChE inhibition) .
  • Meta-analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variability in cell lines (e.g., MCF-7 vs. HEK293) .

Basic: What computational tools model the compound’s ADMET properties?

Methodological Answer:

  • SwissADME : Predicts logP (lipophilicity), bioavailability radar, and P-glycoprotein substrate likelihood.
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) via similarity to known toxicophores.
  • Results Interpretation : A logP >3 suggests blood-brain barrier penetration, relevant for CNS-targeted applications .

Advanced: How to design mutants for probing target engagement in cellular assays?

Methodological Answer:

  • Site-directed Mutagenesis : Introduce point mutations (e.g., ERα LBD Y537S) using PCR-based methods.
  • Functional Assays : Compare compound efficacy in WT vs. mutant HEK293 cells via luciferase reporter assays.
  • Structural Validation : Co-crystallize mutant protein with the compound to confirm binding mode perturbations .

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